![molecular formula C19H21Cl2N5O2S B2631398 N-(3,4-dichlorophenyl)-2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 868229-95-2](/img/structure/B2631398.png)
N-(3,4-dichlorophenyl)-2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H21Cl2N5O2S and its molecular weight is 454.37. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Potential
Research has demonstrated the potential of triazol-3-ylsulfanyl acetamide derivatives in anticancer and antimicrobial applications. A study synthesized a series of N-aryl substituted phenyl acetamide analogs, including compounds structurally related to the specified chemical, which exhibited inhibition activity against the HCT 116 cancer cell line. This highlights the potential of these compounds in anticancer treatments. Additionally, the synthesized compounds showed antimicrobial activities, suggesting their utility in combating microbial infections (G. Kumar et al., 2019).
Antiviral and Virucidal Activity
Another area of application for triazol-3-ylsulfanyl acetamide derivatives is in antiviral therapies. A study synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and evaluated their cytotoxicity and antiviral activities against human adenovirus type 5 and ECHO-9 virus. The results indicated that some derivatives could significantly reduce viral replication, showcasing their potential as antiviral agents (M. Wujec et al., 2011).
Herbicide Development
Triazol-3-ylsulfanyl acetamide derivatives have also been investigated for their use in herbicide development. A composite list of herbicides included derivatives similar to the chemical , indicating the role of these compounds in agricultural applications to control unwanted vegetation (Weed Science, 1985).
Antimicrobial Agents
Research on thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, has shown promising antimicrobial activity. These compounds have been synthesized and tested against various bacterial and fungal strains, displaying significant antimicrobial efficacy, which could lead to new antimicrobial agents (B. A. Baviskar et al., 2013).
Anti-Inflammatory and Analgesic Applications
A study on the synthesis and evaluation of pyrolin derivatives, including 2 - ((4-amino-5- (furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanil)-N-acetamides, revealed anti-exudative properties in animal models. This suggests the potential of these derivatives in developing new anti-inflammatory and analgesic drugs (N. Chalenko et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-(3,4-dichlorophenyl)-2-((4-(2-methoxyethyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, also known as SR-01000909184, is the Rev-ErbA . Rev-ErbA is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and glucose metabolism, as well as in the circadian rhythm .
Mode of Action
N-(3,4-dichlorophenyl)-2-((4-(2-methoxyethyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide acts as an agonist of Rev-ErbA . This means that it binds to this receptor and activates it, thereby increasing the constitutive repression of genes regulated by Rev-ErbA .
Biochemical Pathways
The activation of Rev-ErbA by N-(3,4-dichlorophenyl)-2-((4-(2-methoxyethyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide affects several biochemical pathways. These include pathways involved in lipid and glucose metabolism, as well as the circadian rhythm . The downstream effects of these changes can have significant impacts on cellular function and overall physiology.
Result of Action
The molecular and cellular effects of N-(3,4-dichlorophenyl)-2-((4-(2-methoxyethyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide’s action are primarily due to its activation of Rev-ErbA . This can lead to changes in gene expression that affect various cellular processes, including metabolism and the circadian rhythm .
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O2S/c1-25-7-3-4-14(25)11-17-23-24-19(26(17)8-9-28-2)29-12-18(27)22-13-5-6-15(20)16(21)10-13/h3-7,10H,8-9,11-12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBUXFHARHZACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2CCOC)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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